(3R,5R)-3-[2-[4-(4-fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]ethenyl]-5-hydroxycyclohexan-1-one (3R,5R)-3-[2-[4-(4-fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]ethenyl]-5-hydroxycyclohexan-1-one
Brand Name: Vulcanchem
CAS No.: 158878-47-8
VCID: VC0123693
InChI: InChI=1S/C27H34FNO3/c1-16(2)26-23(11-6-18-12-21(30)14-22(31)13-18)25(19-7-9-20(28)10-8-19)24(15-32-5)27(29-26)17(3)4/h6-11,16-18,21,30H,12-15H2,1-5H3/t18-,21-/m1/s1
SMILES: CC(C)C1=C(C(=C(C(=N1)C(C)C)COC)C2=CC=C(C=C2)F)C=CC3CC(CC(=O)C3)O
Molecular Formula: C27H34FNO3
Molecular Weight: 439.571

(3R,5R)-3-[2-[4-(4-fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]ethenyl]-5-hydroxycyclohexan-1-one

CAS No.: 158878-47-8

Cat. No.: VC0123693

Molecular Formula: C27H34FNO3

Molecular Weight: 439.571

* For research use only. Not for human or veterinary use.

(3R,5R)-3-[2-[4-(4-fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]ethenyl]-5-hydroxycyclohexan-1-one - 158878-47-8

Specification

CAS No. 158878-47-8
Molecular Formula C27H34FNO3
Molecular Weight 439.571
IUPAC Name (3R,5R)-3-[2-[4-(4-fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]ethenyl]-5-hydroxycyclohexan-1-one
Standard InChI InChI=1S/C27H34FNO3/c1-16(2)26-23(11-6-18-12-21(30)14-22(31)13-18)25(19-7-9-20(28)10-8-19)24(15-32-5)27(29-26)17(3)4/h6-11,16-18,21,30H,12-15H2,1-5H3/t18-,21-/m1/s1
Standard InChI Key OLBXLXOKQTYTLP-WIYYLYMNSA-N
SMILES CC(C)C1=C(C(=C(C(=N1)C(C)C)COC)C2=CC=C(C=C2)F)C=CC3CC(CC(=O)C3)O

Introduction

Structural Overview

This compound is a chiral molecule characterized by the following features:

  • Core Structure: A cyclohexanone ring substituted at positions 3 and 5.

  • Key Functional Groups:

    • A hydroxy group at position 5.

    • An extended side chain at position 3, containing a pyridine ring substituted with fluorophenyl and methoxymethyl groups.

  • Stereochemistry: The compound has defined (3R,5R) stereochemistry, which is critical for its biological activity.

Molecular Formula

The molecular formula of the compound is C26H33FNO3C_{26}H_{33}FNO_3.

Synthesis Pathway

The synthesis of this compound involves multiple steps to achieve the stereochemical specificity and incorporation of functional groups. Below is a generalized synthetic route:

  • Preparation of the Cyclohexanone Core:

    • A chiral cyclohexanone derivative is synthesized using asymmetric catalysis or resolution techniques to ensure the (3R,5R) configuration.

  • Side Chain Attachment:

    • The pyridine ring with its substituents (fluorophenyl and methoxymethyl groups) is prepared separately through a sequence of Friedel-Crafts alkylation and methylation reactions.

    • The side chain is then attached to the cyclohexanone core via a Wittig or Horner-Wadsworth-Emmons reaction to form the ethenyl linkage.

  • Final Functionalization:

    • Hydroxylation at position 5 is achieved using selective oxidation methods.

    • Purification by recrystallization or chromatography ensures high stereochemical purity.

Analytical Data

The compound can be characterized using advanced spectroscopic techniques:

TechniqueKey Observations
NMR SpectroscopySignals corresponding to the aromatic protons, aliphatic chains, and hydroxyl group.
Mass SpectrometryMolecular ion peak confirming the molecular weight (M+M+).
Infrared Spectroscopy (IR)Characteristic peaks for hydroxyl (νOH\nu_{OH}), carbonyl (νC=O\nu_{C=O}), and aromatic groups.

Potential Applications

  • Lipid-Lowering Agents:

    • The structural similarity to statins suggests potential as an HMG-CoA reductase inhibitor for cholesterol management.

  • Anti-Inflammatory Properties:

    • The fluorophenyl group may enhance binding affinity to inflammatory mediators.

  • Anticancer Research:

    • Fluorinated compounds often exhibit enhanced pharmacokinetics and binding specificity in cancer therapies.

Mechanism of Action

The compound’s activity likely involves interaction with enzyme active sites or receptor domains through its hydroxyl and fluorophenyl groups, stabilizing key protein-ligand interactions.

Challenges in Development

  • Stereochemical Complexity:

    • Maintaining high enantiomeric purity during synthesis is critical for consistent biological activity.

  • Toxicological Assessment:

    • Fluorinated compounds can exhibit off-target effects; hence, detailed preclinical studies are necessary.

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